N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a unique structure that includes a cyclohexene ring, a carboxamide group, and a 1,4-dithiepan ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps:
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Formation of the 1,4-Dithiepan Ring: : The 1,4-dithiepan ring can be synthesized through the reaction of a suitable diol with sulfur sources under acidic conditions. For instance, 1,4-butanediol can react with sulfur monochloride (S2Cl2) in the presence of a base to form the dithiepan ring.
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Hydroxylation: : The introduction of the hydroxyl group at the 6-position of the dithiepan ring can be achieved through oxidation reactions. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Attachment of the Cyclohexene Ring: : The cyclohexene ring can be introduced via a Diels-Alder reaction between a suitable diene and a dienophile. This step may require specific catalysts and controlled temperature conditions to ensure the desired regioselectivity and stereoselectivity.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine. This can be achieved using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the 1,4-dithiepan ring can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
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Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group or the carboxamide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. Research could explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions could also be investigated for applications in medicinal chemistry, such as in the development of metallodrugs.
Industry
In the materials science field, the compound’s unique structure could be utilized in the design of new materials with specific properties, such as enhanced stability or reactivity. It could also be used as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the hydroxyl group and the carboxamide moiety suggests potential hydrogen bonding interactions, which could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclohexene ring.
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of both a cyclohexene ring and a 1,4-dithiepan ring with a hydroxyl group. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c15-12(11-4-2-1-3-5-11)14-8-13(16)9-17-6-7-18-10-13/h1-2,11,16H,3-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZWIVMGQPTRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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